4-Formylthiophene-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formylthiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-3-10-2-4(5)1-7/h1-3H,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSLKRYAMRSPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Conformation in 4 Formylthiophene 3 Sulfonamide Systems
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of 4-formylthiophene-3-sulfonamide. Each technique provides unique insights into the different components of the molecule, and together they offer a comprehensive structural picture.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the formyl group, and the sulfonamide group. The two protons on the thiophene ring would likely appear as doublets in the aromatic region (typically between δ 7.0 and 9.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing nature of the adjacent formyl and sulfonamide groups. The formyl proton (CHO) is anticipated to be a singlet in the downfield region, generally above δ 9.5 ppm. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often observed in the range of δ 8.78 to 10.15 ppm for related sulfonamides. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the formyl group (C=O) is expected to resonate at a significantly downfield position, typically in the range of 185-195 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (around 120-150 ppm). For similar aromatic sulfonamide derivatives, aromatic carbon signals have been observed in the region between 111.83 and 160.11 ppm. rsc.org The specific shifts of the thiophene carbons will be influenced by the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-2 | 7.5 - 8.5 | - |
| Thiophene H-5 | 7.5 - 8.5 | - |
| Formyl CHO | 9.5 - 10.5 | 185 - 195 |
| Sulfonamide NH₂ | Variable (e.g., 8.5 - 10.5) | - |
| Thiophene C-2 | - | 120 - 140 |
| Thiophene C-3 | - | 130 - 150 |
| Thiophene C-4 | - | 140 - 160 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands.
The sulfonamide group gives rise to two characteristic stretching vibrations for the S=O bonds, typically observed in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching of the primary sulfonamide would appear as two bands in the region of 3400-3300 cm⁻¹. The C=O stretching vibration of the formyl group is expected to be a strong band around 1700-1680 cm⁻¹. Vibrations associated with the thiophene ring, including C-H and C=C stretching, would also be present in the fingerprint region. In related sulfonamide compounds, aromatic C=C stretching vibrations are seen in the 1594–1489 cm⁻¹ range. rsc.org
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H stretch | 3400 - 3300 (two bands) |
| S=O asymmetric stretch | 1370 - 1330 | |
| S=O symmetric stretch | 1180 - 1160 | |
| Formyl (-CHO) | C=O stretch | 1700 - 1680 |
| Thiophene Ring | C=C stretch | ~1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. Therefore, fragments corresponding to the loss of SO₂ (64 Da) or the NH₂ group (16 Da) might be observed. The thiophene ring itself can undergo characteristic fragmentation. The presence of the formyl group could lead to the loss of CO (28 Da) or the CHO radical (29 Da). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The thiophene ring and the formyl group are both chromophores that will contribute to the UV-Vis absorption. The conjugation between the thiophene ring and the formyl group is likely to result in a π → π* transition at a longer wavelength (bathochromic shift) compared to unsubstituted thiophene. The sulfonamide group can also influence the electronic transitions. In a study of a different sulfonamide compound, π-π* transitions were observed around 245 and 290 nm, while n–π* transitions of the sulfonamide were seen at longer wavelengths. nih.gov Similar transitions would be anticipated for this compound.
Crystallographic Analysis of Formylthiophene-Sulfonamide Structures
In the solid state, the conformation of the molecule would be influenced by steric and electronic effects, as well as by crystal packing forces. The sulfonamide group has a tetrahedral geometry around the sulfur atom. The thiophene ring is planar. The relative orientation of the thiophene ring, the formyl group, and the sulfonamide group would be of particular interest.
A key feature in the crystal packing of sulfonamides is the formation of hydrogen bonds involving the sulfonamide N-H protons and the sulfonyl oxygen atoms. In this compound, the formyl oxygen could also act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of various supramolecular architectures, such as dimers, chains, or sheets. For instance, in the crystal structure of a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, extensive O-H⋯O and N-H⋯O intermolecular hydrogen bonds were observed, leading to a complex 12-molecule aggregate. nih.gov
Table 3: Expected General Crystallographic Parameters for a Formylthiophene-Sulfonamide
| Parameter | Expected Feature |
|---|---|
| Crystal System | Dependent on packing, common systems include monoclinic or orthorhombic |
| Space Group | Dependent on symmetry elements present |
| Hydrogen Bonding | Strong N-H···O and potentially C-H···O interactions |
| Supramolecular Structure | Dimers, chains, or sheets formed via hydrogen bonding |
Tautomeric Equilibrium and Structural Isomerism in Sulfonamide-Aldehyde Systems
Tautomerism is a form of structural isomerism where isomers can interconvert through the migration of a proton. In systems containing both a sulfonamide and an aldehyde group, several tautomeric forms are theoretically possible.
For this compound, the primary tautomeric equilibrium to consider is the amide-imidic acid tautomerism of the sulfonamide group. The amide form (R-SO₂NH₂) is generally the more stable tautomer. However, the imidic acid form (R-S(O)(OH)=NH) can also exist, although typically in lower concentrations.
Furthermore, the presence of the aldehyde group introduces the possibility of keto-enol tautomerism. The keto form (containing the C=O group) is usually more stable for simple aldehydes. The enol form, characterized by a C=C-OH group, could potentially be stabilized by intramolecular hydrogen bonding with the adjacent sulfonamide group.
The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the thiophene ring. Computational studies on related N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is generally favored in the gas phase, an increase in solvent polarity can shift the equilibrium towards the sulfonimide tautomer. The energy difference between these forms can be small, often less than 6 kcal/mol.
The interplay between the sulfonamide and aldehyde functionalities in this compound could lead to more complex tautomeric equilibria involving both groups simultaneously. Spectroscopic techniques, particularly NMR, can be employed to investigate the presence and relative populations of different tautomers in solution.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Keto-Hydrazo Tautomerism
The keto-hydrazo tautomer is one of the potential isomeric forms that this compound could adopt. This tautomer is characterized by a ketone-like carbonyl group and a hydrazo (-NH-N=) linkage. The formation of this tautomer would involve the migration of a proton from the sulfonamide nitrogen to the formyl oxygen, accompanied by a rearrangement of the double bonds within the thiophene ring and the exocyclic formyl group.
The structure of the keto-hydrazo tautomer would feature a C=O double bond where the formyl group was, and the adjacent carbon on the thiophene ring would be involved in a C=N double bond with one of the sulfonamide nitrogens. The other sulfonamide nitrogen would be protonated. The stability of this form is influenced by several factors, including the potential for intramolecular hydrogen bonding between the N-H of the hydrazo group and the oxygen of the sulfonyl group. The electron-withdrawing nature of the sulfonyl group can also play a role in stabilizing this tautomeric form. In many azo dye systems, the hydrazone form is found to be predominant, particularly in the solid state. researchgate.net
Enol-Azo Tautomerism
The enol-azo tautomer represents another possible isomeric structure for this compound. This form is characterized by an enolic hydroxyl group and an azo (-N=N-) linkage. The generation of this tautomer would involve a proton shift from the carbon of the formyl group to the formyl oxygen, creating a C=C double bond within what was the formyl group, now an enol.
In this arrangement, the sulfonamide group would be part of an azo linkage attached to the thiophene ring. The stability of the enol-azo form is often influenced by factors such as conjugation and the ability to form intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the enolic hydroxyl group and a nitrogen atom of the azo group. The equilibrium between azo and hydrazo forms can be influenced by solvent polarity and pH. rsc.org Generally, for many aldehydes and ketones, the keto form is significantly more stable than the enol form. masterorganicchemistry.com
Computational Validation of Preferential Tautomeric Forms
Due to the transient nature and rapid interconversion of tautomers, experimental characterization can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the relative stabilities of tautomeric forms. orientjchem.org By calculating the ground-state energies of the keto-hydrazo and enol-azo tautomers, it is possible to predict which form is thermodynamically more favorable.
A typical computational approach involves the geometry optimization of each tautomer, followed by frequency calculations to confirm that the structures correspond to energy minima. The relative energies (ΔE) and Gibbs free energies (ΔG) can then be compared. Theoretical calculations for related N-heterocyclic arenesulfonamides have shown that while the sulfonamide form may be favored in the gas phase, the preference can shift towards the sulfonimide tautomer in polar solvents. rsc.orgresearchgate.net Similar solvent effects could be anticipated for the tautomers of this compound.
Below are hypothetical data tables illustrating the kind of results a DFT study might yield for the relative energies and key structural parameters of the tautomers of this compound.
Table 1: Hypothetical Relative Energies of Tautomers
| Tautomer | Relative Energy (ΔE) (kcal/mol) in Gas Phase | Relative Energy (ΔE) (kcal/mol) in Water |
| Keto-Hydrazo | 0.00 | -2.5 |
| Enol-Azo | +5.7 | +3.2 |
This hypothetical data suggests that the Keto-Hydrazo form is more stable, and its stability is further enhanced in a polar solvent like water.
Table 2: Hypothetical Key Bond Lengths (Å) from Computational Analysis
| Bond | Keto-Hydrazo Tautomer | Enol-Azo Tautomer |
| C=O | 1.23 | 1.35 (C-OH) |
| C-N (thiophene-azo/hydrazo) | 1.38 | 1.42 |
| N-N (azo/hydrazo) | 1.30 | 1.25 |
| S-N | 1.65 | 1.68 |
These hypothetical bond lengths illustrate the structural differences between the two tautomeric forms, reflecting the changes in bonding upon tautomerization.
Advanced Computational and Theoretical Investigations of 4 Formylthiophene 3 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, however, have not been specifically applied to 4-Formylthiophene-3-sulfonamide in available research.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to determine optimized geometry and electronic properties. While numerous studies utilize DFT to examine various thiophene-sulfonamide derivatives, specific calculations for this compound are not found in the surveyed literature.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals provides insights into the molecule's electronic properties. Analysis of HOMO-LUMO energies for the broader class of thiophene (B33073) sulfonamides has been performed in several studies, but specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding intermolecular interactions. Although MEP maps have been generated for a variety of thiophene-based compounds, a specific MEP analysis for this compound has not been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer and intramolecular interactions. This analysis has been applied to related sulfonamide compounds to investigate their stability and bonding characteristics. However, NBO analysis data specifically for this compound is absent from the available literature.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction of a ligand with a target receptor.
Assessment of Binding Affinities and Interactions with Target Receptors
While molecular docking studies have been conducted on various thiophene sulfonamide derivatives to assess their potential as inhibitors for different enzymes, specific docking studies involving this compound against any biological target have not been documented in the reviewed research.
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
The biological activity and physicochemical properties of a molecule like this compound are significantly influenced by its non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. Computational methods are instrumental in dissecting these interactions at an atomic level.
The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (via the N-H) and acceptor (via the oxygens). The formyl group (-CHO) introduces an additional hydrogen bond acceptor site (the carbonyl oxygen), while the thiophene ring's sulfur atom can also participate in weaker interactions.
Hydrogen Bonding:
A detailed analysis would involve mapping the potential hydrogen bond donor and acceptor sites on the molecule and simulating its interaction with water molecules or the active site of a target protein. Quantum mechanics (QM) calculations can provide precise information on the strength and geometry of these bonds. Molecular dynamics (MD) simulations can then be employed to observe the dynamics of these hydrogen bonding networks over time, revealing their stability and the role of solvent molecules.
For instance, studies on related sulfonamides have shown that the sulfonamide protons have a high propensity to form hydrogen bonds with sulfonyl oxygens of neighboring molecules, leading to the formation of characteristic chain or dimer motifs in the solid state. In a biological context, these interactions are crucial for the recognition and binding of the ligand to its receptor.
Hydrophobic Interactions:
The thiophene ring in this compound constitutes a significant hydrophobic region. The nature and extent of hydrophobic interactions are critical for molecular recognition, often driving the initial association of a ligand with a protein's binding pocket.
Computational techniques such as the calculation of molecular lipophilicity potential (MLP) and solvent accessible surface area (SASA) are used to quantify the hydrophobic character of the molecule. MD simulations can further elucidate how the thiophene ring orients itself within a hydrophobic pocket of a receptor, displacing water molecules and contributing favorably to the binding free energy.
Computational Prediction of Binding Modes and Conformational States
Understanding the preferred three-dimensional arrangement (conformation) of this compound and its orientation within a biological target's active site (binding mode) is fundamental for rational drug design.
Conformational Analysis:
Molecular Docking:
To predict the binding mode, molecular docking simulations are performed. This technique places the flexible ligand (this compound) into the rigid or flexible binding site of a receptor and scores the different poses based on their predicted binding affinity. Studies on thiophene-based sulfonamides as carbonic anhydrase inhibitors have successfully used molecular docking to elucidate their binding mechanism, showing that the sulfonamide and thiophene moieties play a significant role in inhibition. nih.gov For this compound, docking would reveal key interactions, such as the sulfonamide group coordinating with a zinc ion in the active site of carbonic anhydrase, and the thiophene ring forming hydrophobic and van der Waals interactions with surrounding amino acid residues.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools for discovering new molecules with similar biological activity.
Ligand-Based Pharmacophore Model Generation
In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated from a set of known active molecules. This approach assumes that molecules with similar biological activity share a common set of steric and electronic features responsible for their interaction with the target. For this compound, if a series of structurally related and active compounds were known, a ligand-based pharmacophore model could be constructed, defining the essential features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships.
Structure-Based Pharmacophore Model Design
If the 3D structure of the target protein is available, a structure-based pharmacophore model can be designed. This involves identifying the key interaction points between the ligand and the protein in the active site. For this compound docked into a receptor, the model would be built based on the specific hydrogen bonds, hydrophobic contacts, and other interactions observed in the predicted binding pose. This model then serves as a 3D query for screening large compound libraries to find novel scaffolds that match the pharmacophoric features.
Feature Mapping and Essential Pharmacophore Elements
The essential pharmacophore elements for a thiophene-sulfonamide derivative like this compound would likely include:
Hydrogen Bond Acceptor: The oxygen atoms of the sulfonamide group and the formyl group.
Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group.
Hydrophobic/Aromatic Feature: The thiophene ring.
The relative spatial arrangement of these features is critical. A successful pharmacophore model would precisely define the distances and angles between these elements, providing a template for virtual screening campaigns.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
For a series of thiophene-sulfonamide derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (octanol-water partition coefficient).
Topological: Connectivity indices that describe the branching and shape of the molecule.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. QSAR studies on thiophene analogs have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their anti-inflammatory activity. nih.gov
A hypothetical QSAR study on a series of analogs of this compound could reveal which structural modifications on the thiophene ring or the sulfonamide group are likely to enhance a particular biological activity.
Similarly, QSPR models could be developed to predict properties like solubility, melting point, or toxicity, which are crucial for drug development. Computational studies on thiophene sulfonamide derivatives have calculated various parameters like chemical hardness, electronic chemical potential, and electrophilicity index to understand their stability and reactivity. mdpi.comresearchgate.net
Below is an illustrative data table of molecular descriptors that would be calculated for a QSAR/QSPR study of this compound and its hypothetical analogs.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| This compound | 191.22 | Value | Value | Value | Value |
| Analog 1 | Value | Value | Value | Value | Value |
| Analog 2 | Value | Value | Value | Value | Value |
| Analog 3 | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software.
Development of Predictive Models for Biological Activity
A cornerstone of computational drug design is the development of predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.
For thiophene sulfonamide derivatives, QSAR modeling has been successfully employed to predict their inhibitory activity against various biological targets. nih.gov One common approach involves using multivariate linear regression (MLR) to model the relationship between molecular descriptors and biological activities, such as the pIC50 values. nih.gov In these studies, a dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
The robustness and predictive capability of these models are assessed using statistical metrics. The leave-one-out cross-validated coefficient of determination (Q²) and the predictive coefficient of determination for the external test set (R²_test) are crucial for confirming the significance of the developed models. nih.gov For instance, QSAR models for thiophene derivatives targeting Polo-Like Kinase 1 (PLK1) have demonstrated the ability to distinguish between compounds with high and low pIC50 values, proving their utility in prioritizing candidates for synthesis and biological testing. nih.gov Similarly, QSAR models for other sulfur-containing sulfonamide derivatives have shown reliable predictive performance in assessing anticancer activity. nih.gov
Table 1: Performance of Predictive QSAR Models for Sulfonamide Derivatives
| Model Type | Target | Statistical Parameters | Reference |
| Multivariate Linear Regression (MLR) | Polo-Like Kinase 1 (PLK1) | High Q² and R²_test values | nih.gov |
| Multiple Linear Regression (MLR) | Anticancer (various cell lines) | R²_tr: 0.8301-0.9636, Q²_cv: 0.7628-0.9290 | nih.gov |
This table illustrates the statistical validation parameters for QSAR models developed for thiophene sulfonamide and related derivatives, indicating strong predictive capabilities.
Identification of Key Molecular Descriptors Influencing Activity
The predictive power of QSAR models is contingent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. Computational studies on thiophene sulfonamides have identified several key descriptors that are critical for their biological activity.
These descriptors can be broadly categorized:
0D/1D Descriptors: These include fundamental properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include properties like polarizability, electronegativity, and partition coefficients (e.g., octanol-water). nih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric and electronic properties. nih.gov
Studies on sulfur-containing sulfonamides have revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are essential predictors of anticancer activity. nih.gov Furthermore, quantum chemical calculations using methods like Density Functional Theory (DFT) can provide deeper insights into electronic properties. mdpi.comresearchgate.net Descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), are instrumental in understanding the reactivity and stability of thiophene sulfonamide derivatives. mdpi.comresearchgate.net A smaller HOMO-LUMO gap, for example, often correlates with higher reactivity. mdpi.comresearchgate.net
Table 2: Key Molecular Descriptors for Thiophene Sulfonamide Activity
| Descriptor Type | Examples | Influence on Biological Activity | Reference |
| Physicochemical | Mass, Polarizability, Electronegativity, logP | Correlates with overall bioavailability and target interaction | nih.gov |
| Quantum Chemical | HOMO-LUMO energy gap, Chemical Hardness (η) | Determines chemical reactivity and molecular stability | mdpi.comresearchgate.net |
| 3D Structural | Van der Waals volume | Influences steric fit within a biological target's binding site | nih.gov |
This table summarizes important molecular descriptors and their general role in influencing the biological activity of thiophene sulfonamide derivatives.
Scaffold Analysis and Structure-Activity Landscape Exploration
Scaffold analysis and the exploration of the structure-activity landscape (SAL) are crucial for understanding how modifications to a core molecular structure, such as the this compound scaffold, impact biological activity. The SAL provides a visual representation of the relationship between structural similarity and activity, helping to identify "activity cliffs"—pairs of structurally similar compounds with a large difference in potency. nih.gov
For thiophenesulfonamides, systematic modifications to both the thiophene ring and the sulfonamide substituent have been explored to map out the SAR. biorxiv.org For instance, in studies of thiophenesulfonamides as quorum sensing inhibitors, it was found that the conformation of the sulfonamide core is critical for activity. biorxiv.org Replacing the sulfonamide linkage with a carbonyl group, for example, led to a complete loss of activity. biorxiv.org
Furthermore, substitutions on the thiophene ring itself can modulate activity. The presence or absence of halogen atoms like bromine or chlorine on the thiophene ring did not, in some cases, significantly alter the inhibitory activity, suggesting that other regions of the molecule are more critical for interaction with the biological target. biorxiv.org In silico modeling, including molecular docking, has been used to predict how these structural variations affect the binding of the compounds within the active site of target proteins, such as the LuxR-family of transcription factors. biorxiv.org These computational predictions, when correlated with experimental data, provide a robust framework for understanding the SAR and guiding the design of new analogs.
Table 3: Structure-Activity Relationship (SAR) Insights for Thiophenesulfonamides
| Structural Modification | Position | Effect on Activity | Reference |
| Replacement of Sulfonamide with Carbonyl | Core Linkage | Elimination of activity | biorxiv.org |
| Halogen (Br, Cl) Substitution | Thiophene Ring | Minimal to no change in activity in some series | biorxiv.org |
| Methyl Substitution | Aromatic Amine Ring | Position-dependent; can maintain or eliminate activity | biorxiv.org |
This table outlines key findings from SAR studies on thiophenesulfonamide derivatives, highlighting the impact of specific structural changes on their biological activity.
Mechanistic Insights into Biological Activity and Enzyme Inhibition of 4 Formylthiophene 3 Sulfonamide Derivatives
Inhibition of Carbonic Anhydrase Isoenzymes (hCA-I, hCA-II, hCA-IX, hCA-XII)
Thiophene-based sulfonamides are recognized as a significant class of carbonic anhydrase (CA) inhibitors. nih.govbohrium.com Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. bohrium.comphysiology.org Certain isoforms, such as the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII, are important therapeutic targets for various conditions including glaucoma and cancer. nih.govnih.gov
Kinetic studies performed on a series of thiophene-based sulfonamides have demonstrated their potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.govresearchgate.net Research involving the purification of these isoenzymes from human erythrocytes revealed that these compounds exhibit a noncompetitive mode of inhibition. nih.govbohrium.com
In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. The inhibitory effects of these thiophene-based sulfonamides were quantified by determining their IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant) values. For hCA-I, reported IC₅₀ values ranged from 69 nM to 70 µM, with Kᵢ values between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM. nih.govresearchgate.net The inhibition against hCA-II was even more potent, with IC₅₀ values in the range of 23.4 nM to 1.405 µM and Kᵢ values from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. nih.govresearchgate.net
| Compound Class | Target Isoenzyme | IC₅₀ Range | Kᵢ Range | Inhibition Type |
| Thiophene-based sulfonamides | hCA-I | 69 nM – 70 µM | 66.49 – 234.99 µM | Noncompetitive |
| Thiophene-based sulfonamides | hCA-II | 23.4 nM – 1.405 µM | 74.88 nM – 38.04 µM | Noncompetitive |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA IX | Kᵢ < 100 nM | - | - |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA XII | Kᵢ = 10 – 41.9 nM | - | - |
Data compiled from studies on various thiophene-based and other sulfonamide derivatives. nih.govresearchgate.netnih.gov
Other studies on related sulfonamide hybrids have also shown significant, often nanomolar, inhibition against the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov For instance, certain indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids efficiently inhibited hCA XII with Kᵢ values in the range of 10-41.9 nM and were also active against hCA IX with Kᵢ values under 100 nM. nih.gov
The inhibitory activity of these compounds is critically dependent on the presence and interaction of both the sulfonamide and the thiophene (B33073) moieties. nih.govresearchgate.net The sulfonamide group is a classical zinc-binding group found in most carbonic anhydrase inhibitors. It coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle.
Molecular docking studies have elucidated that the thiophene-based sulfonamides bind in a manner that inhibits the enzyme, with both the sulfonamide and the thiophene ring playing significant roles. nih.gov These computational models confirm that the compounds can inhibit the enzymes by interacting with regions outside of the catalytic active site, consistent with the observed noncompetitive inhibition mechanism. nih.gov The thiophene ring itself, a five-membered heterocycle, contributes to the binding affinity and can influence isoform selectivity through interactions with amino acid residues lining the binding pocket. nih.gov
Interaction with Other Biological Targets (Computational and in silico predictions)
Beyond their established roles as inhibitors of carbonic anhydrase and DHPS, computational and in silico studies predict that 4-formylthiophene-3-sulfonamide and its derivatives may interact with a range of other biological targets. These predictive models use molecular docking and other computational techniques to estimate the binding affinity of a compound to the active site of a protein.
In silico studies on various novel sulfonamide derivatives have suggested potential interactions with several other important enzymes and receptors:
Acetylcholinesterase (AChE): In a search for analogues of the Alzheimer's drug donepezil, thiophene derivatives were synthesized and evaluated as AChE inhibitors. Some compounds showed potent inhibition, suggesting that the thiophene scaffold can be adapted to target this enzyme. nih.gov
Dihydrofolate Reductase (DHFR): While DHPS is a primary target, other enzymes in the folate pathway, such as DHFR, could also be affected. A study on Michael adducts of sulfonamide chalcones hypothesized a structural analogy-based competitive inhibition of DHFR. nih.gov
Kinases: The sulfonamide scaffold has been incorporated into inhibitors of key signaling proteins like phosphatidylinositol 3-kinase (PI3K). nih.gov Furthermore, in silico screening has identified 1,3,4-thiadiazole (B1197879) derivatives (a related heterocycle) as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy. mdpi.com
Other Bacterial and Viral Enzymes: Molecular docking studies have explored the potential of sulfonamide compounds against targets like E. coli DNA gyrase and the main protease of the COVID-19 virus, with some compounds showing favorable binding energies. mdpi.com
These computational predictions provide a valuable roadmap for future drug discovery efforts, suggesting that the this compound scaffold could be a versatile platform for developing inhibitors against a variety of therapeutic targets. nih.govnih.gov
Inhibition of Proteases (e.g., HIV-1 Protease, Metalloproteases)
The sulfonamide group is a critical feature in the design of various protease inhibitors. In the context of Human Immunodeficiency Virus (HIV), the development of potent, non-peptidyl inhibitors of the HIV-1 protease is a key strategy to combat the virus. HIV-1 protease is an aspartic acid protease essential for the viral life cycle, and its inhibition prevents the maturation of viral particles. nih.gov While specific studies on this compound derivatives targeting HIV-1 protease are not extensively detailed in the provided results, the general importance of the sulfonamide moiety in HIV protease inhibitors is well-established. For instance, the potent HIV-1 protease inhibitor Darunavir is a sulfonamide derivative. nih.govnih.gov The design of novel inhibitors often focuses on creating molecules that can fit into the enzyme's active site and interact with key amino acid residues.
The development of resistance to existing HIV-1 protease inhibitors is a significant challenge, driven by mutations in the protease enzyme. nih.gov Research into new scaffolds like thiophene-based sulfonamides could offer a path to overcoming such resistance.
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT7R)
The interaction of this compound derivatives with serotonin receptors, specifically the 5-HT7 receptor (5-HT7R), is an area of interest for developing novel therapeutic agents. While direct evidence for this compound is not available, the broader class of sulfonamide derivatives has been explored for their activity on various G-protein coupled receptors, including serotonin receptors. The modulation of these receptors can have significant effects on neurological and psychiatric conditions. Further research is needed to elucidate the specific interactions and potential therapeutic applications of this compound derivatives in this context.
Interaction with Cytochrome P450 Enzymes (e.g., CYP11B1, CYP11B2)
Cytochrome P450 enzymes are a large family of enzymes involved in the metabolism of a wide range of compounds, including drugs and steroids. Two closely related isoforms, CYP11B1 (steroid 11β-hydroxylase) and CYP11B2 (aldosterone synthase), are crucial for the biosynthesis of cortisol and aldosterone, respectively. nih.govnih.gov The high homology between these two enzymes (93%) presents a significant challenge in developing selective inhibitors. nih.gov
Inhibition of CYP11B1 is a therapeutic strategy for conditions associated with cortisol overproduction, such as Cushing's syndrome. nih.govnih.gov Conversely, selective inhibition of CYP11B2 is a promising approach for treating cardiovascular diseases linked to excess aldosterone. nih.gov Research has shown that certain small molecules can selectively inhibit one isoform over the other. For example, dexfadrostat has been identified as a potent and selective inhibitor of CYP11B2. nih.gov The structural features of this compound derivatives could potentially be optimized to achieve selective inhibition of either CYP11B1 or CYP11B2, offering a promising avenue for the development of new therapies for hormonal disorders.
Inhibition of Inflammasome Components (e.g., NLRP3, NLRC4, AIM2)
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the production of pro-inflammatory cytokines. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and even some cancers. nih.govnih.govresearchgate.net
Recent studies have identified sulfonamide-containing compounds as potent and selective inhibitors of the NLRP3 inflammasome. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the sulfonamide and benzyl (B1604629) moieties are important for the inhibitory activity and selectivity of these compounds. nih.gov For instance, a lead inhibitor, YQ128, and its optimized successor, compound 19, have demonstrated significant potency and binding affinity for NLRP3. nih.gov Furthermore, certain aryl sulfonamide derivatives have been shown to specifically inhibit NLRP3 activation at nanomolar concentrations without affecting other inflammasomes like NLRC4 and AIM2. nih.gov These findings highlight the potential of designing this compound derivatives as specific NLRP3 inhibitors for the treatment of inflammatory diseases.
Table 1: Potency of Sulfonamide-Based NLRP3 Inhibitors
| Compound | IC50 (μM) | Binding Affinity (KD, nM) |
| YQ128 | - | - |
| 19 | 0.12 ± 0.01 | 84 |
Data sourced from a study on the development of sulfonamide-based NLRP3 inhibitors. nih.gov
Predicted Interactions with DNA Gyrase and Viral Proteases (e.g., COVID-19 Main Protease)
DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov It is a well-established target for quinolone antibacterial agents. nih.govnih.gov The interaction between these drugs and DNA gyrase stabilizes a DNA-enzyme complex, leading to cell death. nih.gov While there is no direct evidence of this compound derivatives inhibiting DNA gyrase, the exploration of novel scaffolds for antibacterial agents is an ongoing area of research.
COVID-19 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govrsc.org Several studies have focused on designing inhibitors that can bind to the active site of Mpro. nih.govwipo.int In silico studies have explored the potential of sulfonamide derivatives to act as non-peptide inhibitors of SARS-CoV-2 Mpro. nih.gov These computational approaches, including molecular docking and molecular dynamics simulations, help in predicting the binding affinity and stability of potential inhibitors. nih.gov For example, a designed imidazole (B134444) derivative of sulfonamide showed promising interactions with the active site of Mpro. nih.gov Thiophene-fused γ-lactams have also been identified as reversible covalent inhibitors of Mpro. nih.govresearchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for designing novel anti-COVID-19 agents.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov While some existing drugs are cholinesterase inhibitors, they often come with limitations and side effects. nih.gov Research into new, more effective inhibitors is ongoing.
Studies have shown that certain sulfonamide derivatives incorporating 1,3,5-triazine (B166579) moieties exhibit potent inhibitory activity against both AChE and BChE. nih.gov Some of these compounds displayed inhibition percentages greater than 90%. nih.gov Additionally, tacrine (B349632) analogues containing a thiophene ring have been shown to be competitive inhibitors of acetylcholinesterase. nih.gov This suggests that the this compound structure could be a promising framework for developing novel cholinesterase inhibitors for the management of neurodegenerative diseases.
Urease and Cyclooxygenase-2 (COX-2) Inhibition
Urease Inhibition: Urease is an enzyme produced by various bacteria, including Helicobacter pylori, which plays a role in the pathogenesis of gastric ulcers and other stomach-related diseases. nih.gov Inhibition of urease is a therapeutic strategy to combat infections by ureolytic bacteria. nih.gov Recent research has demonstrated that sulfonamide-1,2,3-triazole-acetamide derivatives are highly potent urease inhibitors, with some compounds being significantly more effective than the standard inhibitor thiourea. nih.gov The sulfonamide scaffold is frequently utilized in the design of urease inhibitors. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a para-sulfonamide group on an aryl ring is often considered crucial for optimal COX-2 selectivity and inhibitory potency. nih.gov Novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives containing a para-sulfonamide moiety have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov One such derivative showed significant COX-2 inhibition. nih.gov This indicates that the this compound core could be incorporated into structures designed to selectively inhibit COX-2 for anti-inflammatory applications.
Antitubulin Activity
While direct studies on the antitubulin activity of this compound are not extensively documented in publicly available research, the broader class of thiophene and sulfonamide derivatives has shown significant promise as tubulin polymerization inhibitors. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is a critical process for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis in cancer cells.
Thiophene-based analogues of combretastatin (B1194345) A-4, a potent tubulin inhibitor, have been synthesized and evaluated. These analogues, where a thiophene ring is used as a linker between two phenyl rings, have demonstrated notable activity. mdpi.com For instance, certain thiophene compounds have shown comparable activity to benzo[b]thiophene derivatives, which are known to bind to the colchicine site. mdpi.com The thiophene ring's high aromaticity is thought to play a crucial role in the interaction with the tubulin-colchicine binding pocket. nih.gov
Furthermore, the sulfonamide moiety is a key feature in several known tubulin inhibitors. mdpi.commdpi.com The combination of a thiophene ring and a sulfonamide group within the same scaffold, as in this compound, suggests a strong potential for these derivatives to act as antitubulin agents. Molecular docking studies on various sulfonamide derivatives have shown a strong binding affinity to tubulin, indicating their potential to inhibit its activity. mdpi.com The formyl group at the 4-position of the thiophene ring could further influence this activity through additional interactions within the binding site.
Interactions with Breast Cancer Genes (e.g., BRCA-1)
The interaction of thiophene derivatives with proteins encoded by breast cancer susceptibility genes, such as BRCA-1, has been explored through theoretical models. While specific studies on this compound are lacking, research on a series of thiophene analogs has provided insights into their potential to inhibit BRCA-1 activity. nih.govnih.gov
Theoretical docking studies have been conducted to evaluate the interaction of various thiophene derivatives with the BRCA-1 protein (using the 3pxb protein structure as a model). nih.govnih.gov These studies have shown that certain thiophene derivatives can interact with key amino acid residues on the surface of the BRCA-1 protein. nih.gov The inhibition constant (Ki) for the formation of the thiophene-derivative-protein complex has been found to be similar to that of known inhibitors like niraparib (B1663559) for some analogs. nih.govnih.gov This suggests that these compounds could potentially inhibit the biological activity of BRCA-1, which may translate to a decrease in the growth of breast cancer cells. nih.govnih.gov
It is important to note that these are theoretical findings and require experimental validation. However, they provide a strong rationale for investigating this compound derivatives as potential modulators of BRCA-1 function.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The biological activity of thiophene sulfonamide derivatives is highly dependent on the nature and position of substituents on both the thiophene and sulfonamide moieties.
Identification of Pharmacophoric Requirements for Specific Biological Interactions
For antitubulin activity, a key pharmacophoric requirement for many colchicine-site binders is the presence of two aromatic rings that can mimic the trimethoxyphenyl (A-ring) and the B-ring of colchicine. In the context of thiophene-based inhibitors, the thiophene ring often serves as a bioisosteric replacement for one of the phenyl rings. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through additional hydrogen bonding. nih.gov
The sulfonamide group is another critical pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor contributes significantly to the binding affinity with target proteins. In many active sulfonamide derivatives, the sulfonamide nitrogen is substituted with various cyclic or acyclic groups, which can modulate the compound's electronic and steric properties, thereby influencing its biological activity. researchgate.net
The formyl group (-CHO) at the 4-position of the thiophene ring in this compound is a key feature. As a hydrogen bond acceptor and a reactive group, it can participate in crucial interactions within the active site of target enzymes or receptors.
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
Modifications to the core structure of thiophene sulfonamides have a profound impact on their inhibitory potency and selectivity.
On the Thiophene Ring:
Position of Substituents: The relative positions of the formyl and sulfonamide groups on the thiophene ring are critical. The 3-sulfonamide and 4-formyl arrangement dictates the spatial orientation of these key functional groups, which in turn affects how the molecule fits into a biological target's binding site.
Modifications of the Formyl Group: Conversion of the formyl group to other functionalities, such as an oxime, hydrazone, or a Schiff base, can lead to derivatives with altered biological activities. These modifications can change the electronic properties, steric bulk, and hydrogen bonding capacity of this part of the molecule.
Other Substituents on the Thiophene Ring: The introduction of additional substituents on the thiophene ring can further modulate activity. For example, the presence of a phenyl group at the 5-position of a thiophene-2-carboxamide scaffold has been shown to be important for anticancer activity. nih.gov
On the Sulfonamide Moiety:
N-Substitution: The nature of the substituent on the sulfonamide nitrogen (R in -SO2NHR) is a major determinant of activity and selectivity. Aromatic or heteroaromatic rings are often introduced here. For instance, in a series of novel thiophene derivatives with sulfonamide moieties, compounds with substituted phenyl rings on the sulfonamide nitrogen showed significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds with chloro or methyl substitutions on the phenyl ring displayed higher activity. nih.gov
Data on Inhibitory Potency: Studies on various thiophene sulfonamide derivatives have provided concrete data on their inhibitory potency. For example, a series of novel thiophenes containing sulfonamide moieties were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds in this series exhibited IC50 values in the low micromolar range, with some being more potent than the reference drug doxorubicin. nih.gov
| Compound/Derivative | Modification | Target/Cell Line | IC50 (µM) | Reference |
| Thiophene Sulfonamide Derivative 6 | 4-chlorophenyl group on sulfonamide | MCF-7 | 10.25 | nih.gov |
| Thiophene Sulfonamide Derivative 7 | 4-methylphenyl group on sulfonamide | MCF-7 | 9.70 | nih.gov |
| Thiophene Sulfonamide Derivative 9 | 2,4-dichlorophenyl group on sulfonamide | MCF-7 | 9.55 | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Dichloro-substituted thiophene ring | HeLa, MDA-MB231, MCF-7 | 7.2, 4.62, 7.13 | |
| Quinolinone Sulfonamide Derivative D13 | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | HeLa | 1.34 | mdpi.com |
| Thiophene Carboxamide 2b | 5-(4-fluorophenyl)thiophene-2-carboxamide with aniline (B41778) derivative | Hep3B | 5.46 | nih.gov |
| Thiophene Carboxamide 2e | 5-(4-fluorophenyl)thiophene-2-carboxamide with aniline derivative | Hep3B | 12.58 | nih.gov |
This data highlights how systematic modifications to the thiophene sulfonamide scaffold can lead to the identification of compounds with potent and selective biological activity. The formyl group in this compound provides a handle for creating diverse libraries of derivatives for further biological evaluation.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The synthesis of substituted sulfonamides is a well-established field, yet there is always room for improvement, particularly in the context of green chemistry and efficiency. Future research into the synthesis of 4-Formylthiophene-3-sulfonamide could focus on several key areas.
Furthermore, the exploration of greener solvents and catalysts is a critical direction. Many current sulfonamide syntheses rely on chlorinated solvents and stoichiometric amounts of reagents. Future methodologies could explore the use of water, ionic liquids, or deep eutectic solvents as reaction media. The use of heterogeneous catalysts, which can be easily recovered and reused, would also enhance the sustainability of the synthesis.
The development of flow chemistry processes for the synthesis of this compound is another area ripe for exploration. Flow chemistry offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. This would be particularly valuable for producing libraries of related compounds for screening purposes.
Finally, enzymatic catalysis presents a highly sustainable and selective approach. The use of enzymes could allow for the synthesis of this compound under mild conditions with high stereoselectivity, if chiral centers are introduced into the molecule.
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. This can aid in the interpretation of experimental data, such as NMR and IR spectra. Furthermore, DFT can be used to study the reaction mechanisms of its synthesis, helping to optimize reaction conditions and identify potential byproducts.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules. This is crucial for understanding its potential biological activity and for designing derivatives with improved properties.
Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of this compound with a biological target, such as an enzyme active site. These calculations can provide detailed information about the binding mode and the key interactions that contribute to binding affinity, guiding the design of more potent inhibitors.
Advanced computational techniques can also be used to predict the ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound. In silico predictions of properties like solubility, membrane permeability, and potential toxicity can help to prioritize compounds for further experimental investigation and reduce the need for animal testing.
Exploration of New Biological Targets and Pathways
The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial, and anticancer agents. The thiophene (B33073) ring is also a common motif in medicinal chemistry, known to act as a bioisostere for a phenyl ring and to be present in various bioactive compounds. The combination of these two groups in this compound suggests that it could have a range of interesting biological activities.
A key area of future research will be to screen this compound and its derivatives against a wide range of biological targets. This could include enzymes such as carbonic anhydrases, kinases, and proteases, which are known to be inhibited by other sulfonamide-containing compounds.
Given the structural similarity of the thiophene ring to other aromatic systems, there is potential for this compound to interact with targets that bind aromatic heterocycles. This could include receptors, ion channels, and DNA. High-throughput screening campaigns, coupled with computational docking studies, could rapidly identify potential biological targets.
Furthermore, the formyl group at the 4-position of the thiophene ring provides a handle for further chemical modification. This allows for the creation of a library of derivatives with diverse substituents, which can be screened to explore the structure-activity relationship (SAR) and to optimize the potency and selectivity for a particular biological target.
The exploration of this compound's potential to modulate novel biological pathways is also a promising direction. Phenotypic screening, where the effect of the compound on the behavior of cells or whole organisms is observed, could uncover unexpected biological activities and new therapeutic opportunities.
Design of Next-Generation Molecular Probes and Chemical Tools
The inherent properties of the this compound scaffold make it an attractive starting point for the design of molecular probes and chemical tools to study biological processes.
The thiophene ring can sometimes impart fluorescent properties to a molecule. Future research could investigate the photophysical properties of this compound and its derivatives to see if they could be developed as fluorescent probes. By attaching specific targeting moieties, these probes could be used to visualize and track biological molecules or processes within living cells.
The formyl group is a reactive handle that can be used to covalently label biological targets. For example, it could be used to form a Schiff base with a lysine (B10760008) residue in a protein active site. This would allow for the development of activity-based probes that can be used to identify and profile the activity of specific enzymes in complex biological samples.
Furthermore, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, this compound could be converted into a chemical probe for pull-down experiments. These experiments can be used to identify the protein targets of a small molecule, a crucial step in understanding its mechanism of action.
The development of photoaffinity probes is another exciting possibility. By introducing a photolabile group into the molecule, it could be used to covalently label its biological target upon irradiation with light. This technique can provide a "snapshot" of the drug-target interaction in its native environment.
Integration with Emerging Technologies in Drug Discovery and Materials Science
The future of research on this compound will undoubtedly be shaped by emerging technologies in drug discovery and materials science.
The use of artificial intelligence (AI) and machine learning (ML) will become increasingly important in the design and optimization of derivatives of this compound. AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, accelerating the drug discovery process.
High-throughput synthesis and screening technologies will allow for the rapid generation and evaluation of large libraries of this compound analogs. This will enable a more comprehensive exploration of the chemical space around this scaffold and increase the chances of discovering compounds with desirable properties.
In the realm of materials science, the unique electronic and structural properties of the thiophene ring suggest that this compound could be a building block for novel organic materials. For example, it could be incorporated into polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The sulfonamide group could be used to tune the solubility and processing properties of these materials.
The development of drug delivery systems based on nanotechnology could also be explored. For instance, this compound or its derivatives could be encapsulated in nanoparticles or liposomes to improve their pharmacokinetic properties and to enable targeted delivery to specific tissues or cells.
Q & A
Q. What are the common synthetic routes for preparing 4-Formylthiophene-3-sulfonamide, and what reaction conditions are critical for high yields?
- Methodological Answer : Synthesis typically involves sulfonylation of thiophene derivatives. For example, sulfonyl chloride intermediates (e.g., 2-Formylthiophene-3-sulfonyl chloride) react with amines under controlled conditions. Key steps include:
- Nucleophilic substitution : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl chloride.
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Workup : Purify via column chromatography or recrystallization, with yields influenced by stoichiometric ratios of reactants (e.g., 1:1.2 amine-to-sulfonyl chloride) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the formyl group (δ ~9.8–10.2 ppm for aldehyde protons) and sulfonamide NH protons (δ ~7.5–8.0 ppm) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm; retention times should match standards .
- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]<sup>+</sup> for C5H5NO3S2 ≈ 198.0 g/mol) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for drug discovery due to:
- Functional group versatility : The formyl group enables Schiff base formation for targeted ligand design (e.g., enzyme inhibitors) .
- Sulfonamide bioactivity : Known to modulate carbonic anhydrase or protease activity in analogs .
- Structural analogs : Derivatives with fluorophenyl or methoxy substituents show enhanced binding affinity in preliminary docking studies .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., aldehyde-enol tautomerism) by analyzing shifts across 25–60°C .
- DFT calculations : Compare experimental <sup>13</sup>C NMR chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals .
- Cross-validation : Use HSQC/HMBC to resolve coupling inconsistencies in aromatic regions .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
- Directing groups : The sulfonamide moiety directs electrophiles to the α-position of the thiophene ring. Use Lewis acids (e.g., AlCl3) to enhance reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution in nitro-group additions .
- Protection/deprotection : Temporarily protect the formyl group with ethylene glycol to redirect reactivity .
Q. How do substituent modifications impact the compound’s solubility and bioactivity?
- Methodological Answer : Systematic SAR studies are recommended:
- Solubility : Introduce polar groups (e.g., –OH or –SO3H) at the 5-position; logP reductions of 0.5–1.0 units correlate with improved aqueous solubility .
- Bioactivity : Fluorine substitution at the phenyl ring increases metabolic stability (t½ > 2 hrs in microsomal assays) .
- Crystallography : Use X-ray structures to correlate steric bulk (e.g., tert-butyl groups) with target binding affinity .
Q. What experimental designs mitigate side reactions during multistep syntheses of this compound derivatives?
- Methodological Answer : Key considerations include:
- Sequential protection : Protect sulfonamide NH with Boc groups before formylation to prevent cross-reactivity .
- Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki couplings to minimize thiophene ring decomposition .
- In-line analytics : Use LC-MS to monitor intermediates and abort failed reactions early .
Notes for Reproducibility
- Literature cross-check : Use SciFinder or Reaxys to verify reported melting points (e.g., 276–277°C for analogs) and NMR shifts .
- Safety protocols : Follow PPE guidelines (gloves, goggles) and waste disposal protocols for sulfonamide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
